2-Chloro-6-isopropylpyridine
Overview
Description
2-Chloro-6-isopropylpyridine: is an organic compound with the molecular formula C8H10ClN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by a chlorine atom and an isopropyl group, respectively. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Scientific Research Applications
2-Chloro-6-isopropylpyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in biological research to study its effects on different biological systems and its potential as a bioactive molecule.
Safety and Hazards
2-Chloro-6-isopropylpyridine is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2B), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective clothing and eye protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-isopropylpyridine can be synthesized through several methods. One common method involves the chlorination of 6-isopropylpyridine. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-isopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used for oxidation. These reactions are usually performed under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed for reduction.
Major Products Formed:
Substitution Reactions: Products include 2-amino-6-isopropylpyridine, 2-thio-6-isopropylpyridine, and 2-alkoxy-6-isopropylpyridine.
Oxidation Reactions: Products include this compound ketone and this compound alcohol.
Reduction Reactions: Products include 2-chloro-6-isopropylpiperidine.
Mechanism of Action
The mechanism of action of 2-Chloro-6-isopropylpyridine involves its interaction with specific molecular targets. The chlorine atom and the isopropyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chloro-6-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.
2-Chloro-6-ethylpyridine: Similar structure but with an ethyl group instead of an isopropyl group.
2-Bromo-6-isopropylpyridine: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness: 2-Chloro-6-isopropylpyridine is unique due to the presence of both a chlorine atom and an isopropyl group on the pyridine ring. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and unique binding interactions in biological systems. The isopropyl group also provides steric hindrance, which can influence the compound’s reactivity and selectivity in various reactions.
Properties
IUPAC Name |
2-chloro-6-propan-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(2)7-4-3-5-8(9)10-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISXDNFVHBWJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561790 | |
Record name | 2-Chloro-6-(propan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120145-22-4 | |
Record name | 2-Chloro-6-(propan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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